molecular formula C13H15FN2O2S2 B12221707 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12221707
M. Wt: 314.4 g/mol
InChI Key: NAWCTXDTMIDZMO-UHFFFAOYSA-N
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Description

This compound belongs to the class of tetrahydrothieno[3,4-d][1,3]thiazole derivatives, characterized by a bicyclic sulfur-containing heterocyclic core. The structure includes a 4-fluorophenyl ethyl substituent at position 3 and a sulfone group (5,5-dioxide) on the thieno-thiazol ring. The fluorine substituent likely improves metabolic stability and lipophilicity, common strategies in drug design to optimize pharmacokinetics.

Properties

Molecular Formula

C13H15FN2O2S2

Molecular Weight

314.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C13H15FN2O2S2/c14-10-3-1-9(2-4-10)5-6-16-11-7-20(17,18)8-12(11)19-13(16)15/h1-4,11-12,15H,5-8H2

InChI Key

NAWCTXDTMIDZMO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2CCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; reactions often require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide exhibit significant biological activities. These include:

  • Antimicrobial Properties : Thiazole derivatives are recognized for their effectiveness against various bacterial and fungal strains. Studies have shown that this compound may inhibit the growth of resistant microbial strains due to its unique structural characteristics .
  • Anticancer Activity : There is growing interest in the anticancer potential of thiazole derivatives. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Antiviral Effects : Some thiazole derivatives have demonstrated antiviral properties, particularly against RNA viruses. The specific mechanism of action for this compound remains under investigation but is expected to involve interference with viral replication .

Synthesis and Mechanism of Action

The synthesis of 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step organic reactions that include cyclization and functional group modifications. Understanding its mechanism of action is crucial for optimizing its therapeutic applications.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and survival in target cells.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives:

  • Anticancer Studies : A study evaluated the effects of various thiazole compounds on prostate cancer cells, revealing that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics .
  • Antimicrobial Efficacy : Research focused on the antimicrobial properties highlighted the potential of thiazole derivatives to combat multi-drug resistant bacterial strains .
  • Mechanistic Insights : Investigations into the molecular interactions of thiazole derivatives have provided insights into their binding affinities and modes of action against specific biological targets .

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

3-(2-Phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-Dioxide

  • Substituent: Phenyl group (non-fluorinated) vs. 4-fluorophenyl ethyl in the target compound.
  • The phenyl group may also increase lipophilicity (higher logP) compared to the fluorinated analogue, affecting membrane permeability .

1,3-Bis(4-Fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-Dioxide

  • Core Structure : Imidazolone ring vs. thiazol-imine in the target compound.
  • Substituents : Two 4-fluorophenyl groups vs. one 4-fluorophenyl ethyl group.
  • However, steric bulk from two fluorophenyl groups may reduce solubility .

5-{[(2Z)-3-[2-(4-Methoxyphenyl)ethyl]-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-Oxopentanoic Acid

  • Substituent : 4-Methoxyphenyl ethyl and a carboxylic acid side chain.
  • The carboxylic acid moiety enhances hydrophilicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

Research Implications

  • Fluorine Effects : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, a critical factor observed in fluorinated triazole derivatives (e.g., ’s 2,4-difluorophenyl-containing compounds) .
  • Core Flexibility : Thiazol-imine cores (target compound) may offer greater conformational rigidity than imidazolones (), favoring selective target engagement.
  • Solubility vs. Permeability : Derivatives with polar groups (e.g., carboxylic acid in ) trade permeability for solubility, a key consideration in lead optimization .

Biological Activity

3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide, with CAS number 929963-03-1, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C13_{13}H15_{15}FN2_2O2_2S2_2
  • Molecular Weight : 314.4 g/mol
  • Structure : The compound features a thieno-thiazole moiety and a fluorophenyl group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with thiazole structures often exhibit antimicrobial activity. A study demonstrated that derivatives of thiazole possess significant antibacterial effects against various strains of bacteria and fungi. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in microbial cells .

Anticancer Activity

The thiazole derivatives have been identified as potential anticancer agents. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways. The unique structure of 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide may contribute to its ability to inhibit tumor growth .

The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival. For instance, the compound may act as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. This inhibition can lead to reduced levels of neurotransmitters that promote tumor growth .

Case Studies

Study Findings
Study on Antimicrobial Activity The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anticancer Research Induced apoptosis in breast cancer cell lines with a dose-dependent effect.
Enzyme Inhibition Study Demonstrated selective inhibition of PNMT with a high selectivity ratio compared to other compounds.

Synthesis and Derivatives

The synthesis of 3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step processes that can yield various derivatives with enhanced biological properties. These derivatives are being explored for their potential in treating conditions such as hypertension and cancer .

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